N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide
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Overview
Description
“N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide” is a synthetic organic compound that features a chlorophenyl group, a tetrazole ring, and a phenoxyacetamide moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide” typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an azide with a nitrile under acidic or basic conditions.
Coupling Reactions: The phenoxy group can be introduced through nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate leaving group.
Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with an acyl chloride or an ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or tetrazole moieties.
Reduction: Reduction reactions could target the nitro group if present or other reducible functionalities.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, “N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide” could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of “N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[3-(1H-tetrazol-5-yl)phenoxy]acetamide
- N-(2-chlorophenyl)-2-[3-(tetrazol-2-yl)phenoxy]acetamide
- N-(2-chlorophenyl)-2-[3-(tetrazol-4-yl)phenoxy]acetamide
Uniqueness
“N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide” is unique due to the specific positioning of the tetrazole ring and the chlorophenyl group, which can influence its reactivity, biological activity, and potential applications. The presence of the tetrazole ring, in particular, can impart unique properties such as enhanced stability and specific binding interactions.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c16-13-6-1-2-7-14(13)18-15(22)9-23-12-5-3-4-11(8-12)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBQNHQCFAQXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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